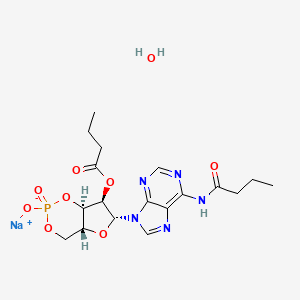

Dibutyryl-cAMPsodiumsalthydrate

Description

Contextualization of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Ubiquitous Second Messenger

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule essential for intracellular signal transduction in a vast array of biological processes. wikipedia.orgcreative-proteomics.com Discovered by Dr. Earl W. Sutherland, a finding that earned him a Nobel Prize in 1971, cAMP is a derivative of adenosine triphosphate (ATP). wikipedia.orgnih.gov It plays a crucial role in relaying the effects of extracellular signals, such as hormones and neurotransmitters, which cannot permeate the cell membrane. pressbooks.pubyoutube.com This signaling cascade, known as the cAMP-dependent pathway, is initiated when these first messengers bind to G protein-coupled receptors (GPCRs) on the cell surface. pressbooks.pubnih.gov This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. pressbooks.pub

Once produced, cAMP exerts its effects primarily by activating protein kinase A (PKA), an enzyme that phosphorylates various downstream target proteins, thereby regulating their activity. wikipedia.orgcreative-proteomics.com This intricate system governs a multitude of cellular functions, including metabolism, gene expression, cell growth and differentiation, and immune responses. creative-proteomics.comnih.govnih.gov The ubiquitous nature of the cAMP pathway underscores its importance in maintaining cellular homeostasis and its implication in the pathophysiology of numerous diseases. nih.govtocris.com

Characteristics of Dibutyryl-cAMP Sodium Salt Hydrate (B1144303) as a Cell-Permeable cAMP Analog

To overcome the experimental limitations of cAMP, which is hydrophilic and rapidly degraded by enzymes called phosphodiesterases (PDEs), researchers developed synthetic analogs like Dibutyryl-cAMP sodium salt hydrate. creative-proteomics.com This compound, also known as bucladesine, is a derivative of cAMP where two butyryl groups are attached to the ribose moiety. creative-proteomics.comcellsignal.com

These butyryl groups confer two key advantages. Firstly, they increase the lipophilicity of the molecule, allowing it to readily cross the cell membrane via passive diffusion. creative-proteomics.com Once inside the cell, intracellular esterases cleave off the butyryl groups, releasing the active cAMP molecule. creative-proteomics.com Secondly, the modifications make Dibutyryl-cAMP more resistant to degradation by PDEs, ensuring a more sustained elevation of intracellular cAMP levels compared to the endogenous molecule. creative-proteomics.comsigmaaldrich.com These properties make Dibutyryl-cAMP a powerful and reliable tool for mimicking and studying the effects of sustained cAMP signaling in various experimental models. creative-proteomics.comstemcell.com

| Feature | Endogenous cAMP | Dibutyryl-cAMP Sodium Salt Hydrate |

| Cell Permeability | Low | High |

| Resistance to PDE Degradation | Low | High |

| Mechanism of Action | Activates PKA and other effectors | Converted to cAMP intracellularly, then activates PKA and other effectors |

| Primary Use in Research | Measurement of endogenous levels | Exogenous application to mimic and study sustained cAMP signaling |

Historical and Contemporary Significance in Cellular and Molecular Biology Research

Historically, the development of cell-permeable cAMP analogs like Dibutyryl-cAMP was a significant breakthrough, enabling researchers to directly probe the consequences of elevated cAMP levels within cells. This led to a deeper understanding of the cAMP signaling pathway and its role in a wide range of physiological processes.

In contemporary research, Dibutyryl-cAMP continues to be an indispensable tool across various fields of cellular and molecular biology. Its applications are extensive and include:

Neuroscience: It is widely used to study neuronal differentiation, neurite outgrowth, and synaptic plasticity. creative-proteomics.comstemcell.comrndsystems.com For instance, research has shown its ability to promote the differentiation of neural stem/progenitor cells and enhance their survival. rndsystems.com Studies have also demonstrated its role in protecting neurons from degeneration in models of brain injury. nih.gov

Gene Expression Studies: Dibutyryl-cAMP is employed to investigate the regulation of gene expression by the cAMP pathway. biorxiv.orgnih.gov It has been shown to influence the expression of various genes involved in cell differentiation and function. creative-proteomics.comnih.gov For example, it can modulate the expression of genes related to dopaminergic neuron maturation. nih.gov

Cell Differentiation and Proliferation: Researchers utilize Dibutyryl-cAMP to induce the differentiation of various cell types, such as adipocytes and osteoblasts, and to study its effects on cell cycle progression and apoptosis in cancer cell lines. creative-proteomics.com

Immunology: Its anti-inflammatory properties are leveraged in studies investigating the role of cAMP in modulating immune responses. cellsignal.comrndsystems.com

The sustained relevance of Dibutyryl-cAMP in research is a testament to its efficacy and versatility as a tool for dissecting the complex and vital roles of cAMP in cellular function.

| Research Area | Application of Dibutyryl-cAMP | Key Findings |

| Neuroscience | Induction of neuronal differentiation and neurite outgrowth. stemcell.comrndsystems.com | Promotes survival and differentiation of neural stem cells; protects neurons from injury. rndsystems.comnih.gov |

| Gene Expression | Investigation of cAMP-regulated gene transcription. biorxiv.orgnih.gov | Modulates the expression of genes involved in cellular differentiation and function. creative-proteomics.comnih.gov |

| Cell Biology | Induction of cell differentiation and study of apoptosis. creative-proteomics.com | Can induce differentiation in various cell types and trigger apoptosis in cancer cells. creative-proteomics.com |

| Immunology | Exploration of anti-inflammatory effects. cellsignal.comrndsystems.com | Demonstrates anti-inflammatory properties in various models. cellsignal.comrndsystems.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H25N5NaO9P |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |

InChI |

InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14-,15-,18-;;/m1../s1 |

InChI Key |

MBIUSAASWSOYGU-VMZSDVDQSA-M |

SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Dibutyryl Campsodiumsalthydrate

Activation of Cyclic AMP-Dependent Protein Kinases (PKA)

The principal mechanism by which dibutyryl-cAMP exerts its effects is through the activation of cAMP-dependent protein kinase (PKA). creative-proteomics.comstemcell.comadooq.com PKA is a key enzyme that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell cycle progression. nih.govyoutube.com

Allosteric Regulation and Conformational Changes in PKA Subunits

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. creative-proteomics.com The R subunits form a dimer that binds to and inhibits the catalytic activity of the two C subunits. youtube.com Each R subunit contains two distinct cAMP-binding domains (CBDs), designated A and B.

The binding of cAMP to these domains is the critical step in PKA activation. This binding is an allosteric process, meaning it occurs at a site distinct from the enzyme's active site but induces a conformational change that alters the enzyme's activity. nih.govpsu.edu When intracellular levels of cAMP (or its analog, dibutyryl-cAMP) rise, two molecules of cAMP bind to each R subunit dimer. creative-proteomics.com This binding event triggers a significant conformational change in the R subunits, which reduces their affinity for the C subunits. creative-proteomics.comyoutube.com Consequently, the active C subunits are released from the inhibitory R subunits. creative-proteomics.com

Table 1: Key Events in PKA Activation

| Step | Description | Key Molecules Involved |

| 1. Ligand Binding | Dibutyryl-cAMP (after intracellular conversion to monobutyryl-cAMP) binds to the cAMP-binding domains (CBDs) on the regulatory (R) subunits of PKA. creative-proteomics.comcapes.gov.br | Dibutyryl-cAMP, PKA Regulatory Subunits |

| 2. Allosteric Change | Binding of the ligand induces a conformational change in the R subunits. nih.gov | PKA Regulatory Subunits |

| 3. Subunit Dissociation | The conformational change causes the dissociation of the catalytic (C) subunits from the R subunits. creative-proteomics.com | PKA Holoenzyme |

| 4. Catalytic Activation | The freed C subunits become catalytically active. youtube.com | PKA Catalytic Subunits |

This allosteric activation mechanism allows for a rapid and sensitive response to changes in intracellular cAMP concentrations, effectively translating an external signal into a cellular action. nih.gov

PKA-Mediated Phosphorylation of Downstream Substrates

Once liberated, the active PKA catalytic subunits can phosphorylate a wide array of downstream substrate proteins on specific serine and threonine residues. youtube.com This phosphorylation event acts as a molecular switch, altering the activity, localization, or stability of the target proteins.

A prominent example of a PKA substrate is the cAMP-response element-binding protein (CREB). nih.govnih.gov Upon phosphorylation by PKA at a specific serine residue (Ser-133), CREB can recruit transcriptional co-activators, such as CREB-binding protein (CBP), to initiate the transcription of genes containing cAMP response elements (CREs) in their promoters. nih.govoup.com This pathway is crucial for numerous cellular functions, including neuronal plasticity, cell differentiation, and survival. nih.govnih.gov

However, studies have shown that in some cell types, like NIH 3T3 cells, dibutyryl-cAMP-induced PKA activation may not be sufficient to induce the phosphorylation of CREB or stimulate the expression of certain cAMP-inducible genes, suggesting that the translocation of the catalytic subunits to the nucleus can be a regulated step. nih.gov

Inhibition of Cyclic Nucleotide Phosphodiesterase (PDE) Activity

In addition to activating PKA, dibutyryl-cAMP also functions as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). selleck.co.jpmedchemexpress.comcellsignal.com PDEs are a family of enzymes responsible for the degradation of cyclic nucleotides, including cAMP and cGMP. By hydrolyzing the 3',5'-phosphodiester bond, they convert cAMP into the inactive 5'-AMP, thus terminating the signal. uhasselt.be

Sustained Elevation of Intracellular Cyclic AMP Levels

By inhibiting PDE activity, dibutyryl-cAMP prevents the rapid degradation of intracellular cAMP. selleck.co.jpcellsignal.com This leads to a sustained elevation of cAMP levels within the cell, which is a key advantage of using this analog in experimental settings compared to the transient effects of native cAMP. creative-proteomics.com This prolonged increase in cAMP ensures a more robust and lasting activation of PKA and its downstream signaling cascades. creative-proteomics.com

The inhibition of specific PDE isoforms, such as PDE4, has been shown to be a critical aspect of the action of cAMP-elevating agents. uhasselt.benih.gov However, long-term treatment with agents that inhibit PDE4 can sometimes lead to a compensatory increase in PDE4 activity, highlighting the complex regulatory feedback loops that govern cAMP signaling. nih.gov

Intracellular Hydrolysis and Metabolic Conversion Pathways

Dibutyryl-cAMP itself is a prodrug. Its ability to activate PKA is dependent on its intracellular metabolic conversion. Once it has crossed the cell membrane, dibutyryl-cAMP is subjected to hydrolysis by intracellular esterases. creative-proteomics.com These enzymes cleave the butyryl groups from the molecule.

Research indicates that dibutyryl-cAMP is converted to monobutyryl-cAMP (MBcAMP), which has a high affinity for the cAMP-binding protein, and subsequently to cAMP. capes.gov.br This conversion occurs at a slower rate than the degradation of native cAMP by PDEs, contributing to the prolonged action of dibutyryl-cAMP. creative-proteomics.com The resistance of dibutyryl-cAMP to extracellular degradation further enhances its effectiveness in experimental systems. capes.gov.br

Table 2: Metabolic Conversion of Dibutyryl-cAMP

| Compound | Location | Enzymatic Process | Result |

| Dibutyryl-cAMP | Extracellular/Intracellular | Resistant to extracellular degradation. capes.gov.br | Enters the cell. |

| Dibutyryl-cAMP | Intracellular | Hydrolysis by esterases. creative-proteomics.com | Cleavage of butyryl groups. |

| Monobutyryl-cAMP | Intracellular | Further hydrolysis. capes.gov.br | Formation of cAMP. |

| cAMP | Intracellular | Activates PKA. creative-proteomics.com | Initiates downstream signaling. |

Cross-Regulation and Interplay with Other Intracellular Signaling Systems

The cAMP/PKA signaling pathway does not operate in isolation. It is intricately connected with other major intracellular signaling networks, allowing for fine-tuning of cellular responses.

One significant area of cross-talk is with calcium (Ca²⁺) and protein kinase C (PKC) signaling pathways. oup.comnih.gov Studies have shown that the effects of dibutyryl-cAMP can be modulated by these pathways. For instance, in neuroblastoma cells, the induction of stanniocalcin gene expression by dibutyryl-cAMP was enhanced by agents that activate PKC or increase intracellular Ca²⁺. oup.comnih.gov This suggests a synergistic interaction where PKC and Ca²⁺ signaling can sensitize the cellular machinery to cAMP-mediated effects. oup.com

Furthermore, the cAMP pathway can influence other signaling cascades. For example, treatment with dibutyryl-cAMP has been shown to reduce the levels of components of the NF-κB signaling pathway, indicating a potential repressive interaction. nih.gov In other contexts, such as sperm capacitation, the cAMP/PKA pathway interacts with tyrosine kinase signaling pathways. nih.gov These intricate connections highlight the complexity of intracellular signal transduction, where the ultimate cellular outcome is determined by the integration of inputs from multiple pathways.

Signal Transduction Pathways Modulated by Dibutyryl Campsodiumsalthydrate

Regulation of the cAMP-PKA-CREB Signaling Axis

Dibutyryl-cAMP is a well-established activator of the canonical cAMP-PKA-CREB signaling pathway. nih.gov By increasing intracellular cAMP levels, it directly stimulates PKA activity. patsnap.com Activated PKA then phosphorylates a multitude of downstream targets, a key one being the cAMP response element-binding protein (CREB). nih.govfrontiersin.org

Upon activation by Dibutyryl-cAMP, PKA translocates to the nucleus where it phosphorylates CREB at a critical serine residue (Ser-133). frontiersin.orgnih.gov This phosphorylation event is a pivotal step in transcriptional activation, as it facilitates the recruitment of the coactivator CREB-binding protein (CBP). nih.govyoutube.com The resulting complex binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes, thereby enhancing their transcription. nih.govyoutube.com

However, the efficiency of this process can be cell-type specific. For instance, in NIH 3T3 cells, while Dibutyryl-cAMP activates PKA, it may not effectively promote the translocation of PKA's catalytic subunits to the nucleus, leading to a lack of CREB phosphorylation at Ser-133 and subsequent failure to activate transcription of genes like c-fos. nih.gov In contrast, studies in other cell types, such as rat pulmonary fibroblasts, have demonstrated that Dibutyryl-cAMP treatment increases the levels of phosphorylated CREB (p-CREB) through PKA signaling. cellsignal.comnih.gov This activation of the PKA/p-CREB/CBP signaling pathway has been linked to anti-fibrotic effects. nih.gov

Table 1: Selected Genes Regulated by Dibutyryl-cAMP via the PKA-CREB Axis

| Gene | Cell Type | Effect of Dibutyryl-cAMP | Reference |

| c-fos | NIH 3T3 cells | No stimulation of expression | nih.gov |

| Stanniocalcin (STC) | Neuroblastoma cells | Induction of mRNA expression | nih.gov |

| Glucose-6-phosphatase | Liver cells | Enhancement of transcription | nih.gov |

| AANAT2 | Fish pineal organ | Increased mRNA levels | ajbls.com |

| iNOS | Rat hepatocytes | Suppressed mRNA and protein expression | cellsignal.com |

Influence on the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. youtube.comyoutube.com While primarily activated by receptor tyrosine kinases, there is evidence of crosstalk between the cAMP and PI3K/Akt pathways. frontiersin.orgyoutube.com In some cellular contexts, Dibutyryl-cAMP can influence Akt phosphorylation. For instance, in ischemic neurons and astrocytes, vascular endothelial growth factor (VEGF) has been shown to mediate neuroprotection and blood-brain barrier permeability through the PI3K/Akt pathway. nih.gov While the direct effect of Dibutyryl-cAMP on this specific VEGF-mediated process is not fully elucidated, the involvement of second messengers suggests potential for modulation. Research in astrocytes has shown that factors other than the canonical cAMP/PKA pathway, such as PI3K/Akt, can also lead to CREB phosphorylation, indicating a point of convergence between these signaling networks. frontiersin.org

Modulation of JAK/STAT Signaling Cascades

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine and growth factor signaling, playing a crucial role in immunity and development. nih.govnumberanalytics.com Crosstalk between the cAMP and JAK/STAT pathways has been observed, where cAMP can inhibit cytokine-induced JAK/STAT signaling. nih.gov Specifically, increased cAMP levels have been shown to interrupt the activation of Jak1 kinase and the subsequent tyrosine phosphorylation and DNA-binding of Stat3 and Stat1, which are induced by cytokines like interleukin-6 and interferon-gamma. nih.gov This inhibitory effect of cAMP on the JAK/STAT pathway suggests that Dibutyryl-cAMP could be utilized to modulate inflammatory responses mediated by this signaling cascade.

Interaction with Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. youtube.comyoutube.com A key regulatory point in this pathway is the stability of the protein β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." youtube.comrug.nl Research has revealed a significant interaction between the cAMP and Wnt signaling pathways. Agents that activate PKA, such as Dibutyryl-cAMP, have been shown to increase the levels of cytoplasmic and nuclear β-catenin. nih.govnih.gov This stabilization of β-catenin occurs through PKA-mediated phosphorylation of β-catenin at Ser675, which inhibits its ubiquitination and subsequent degradation. nih.govnih.gov The accumulation of β-catenin allows it to translocate to the nucleus, where it can activate T-cell factor (Tcf)-dependent transcription, a hallmark of Wnt pathway activation. nih.govnih.gov This demonstrates a clear mechanism by which Dibutyryl-cAMP can positively modulate Wnt/β-catenin signaling. rug.nl

Table 2: Effects of Dibutyryl-cAMP on Key Proteins in the Wnt/β-Catenin Pathway

| Protein | Effect of Dibutyryl-cAMP | Mechanism | Reference |

| β-catenin | Increased cytoplasmic and nuclear levels | PKA-mediated phosphorylation at Ser675, inhibiting ubiquitination | nih.govnih.gov |

| Tcf-dependent transcription | Increased | Enhanced β-catenin stability and nuclear translocation | nih.govnih.gov |

Crosstalk with Receptor Tyrosine Kinase (RTK)-Mediated Pathways

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that bind to growth factors and mediate crucial cellular responses like growth and differentiation. nih.govyoutube.com Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for various signaling proteins. youtube.com The signaling cascades initiated by RTKs are complex and can intersect with cAMP-mediated pathways. For example, some RTKs can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling. youtube.com While Dibutyryl-cAMP primarily acts through PKA, the convergence of signaling pathways means that its effects can be influenced by or can influence RTK-mediated events. The activation of CREB, a downstream target of Dibutyryl-cAMP, can also be modulated by signals originating from RTKs, highlighting the interconnectedness of these pathways. frontiersin.org

Effects on G Protein-Coupled Receptor (GPCR) Downstream Signaling Components

G protein-coupled receptors (GPCRs) constitute a vast family of transmembrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. khanacademy.orgyoutube.com These G proteins are composed of α, β, and γ subunits. nih.gov The Gα subunit can be stimulatory (Gαs) or inhibitory (Gαi) to adenylyl cyclase, the enzyme that produces cAMP. nih.govnih.gov Dibutyryl-cAMP, by acting as a cAMP analog, effectively bypasses the need for GPCR-mediated activation of adenylyl cyclase to elevate intracellular cAMP levels. patsnap.com This allows for the direct investigation of the downstream consequences of cAMP signaling, independent of upstream GPCR activity. youtube.com For instance, in pulmonary fibroblasts, Dibutyryl-cAMP was shown to regulate Gαs and inhibit the expression of Gαi, leading to an increase in endogenous cAMP. nih.gov This demonstrates that Dibutyryl-cAMP can not only mimic the effects of Gαs-coupled GPCR activation but also influence the expression of G protein components themselves.

Impact of Dibutyryl Campsodiumsalthydrate on Gene Expression and Transcriptional Regulation

Specific Gene Targets and Expression Profiles

Dibutyryl-cAMP orchestrates the expression of a diverse array of genes critical for specialized cellular processes, including neuronal differentiation and cholinergic function. Its regulatory effects are highly specific, often depending on the cellular context and the presence of other signaling molecules.

The elevation of intracellular cAMP levels is a well-established trigger for the activation of immediate early genes (IEGs), which are rapidly and transiently expressed in response to cellular stimuli. In PC12 cells, a model for neuronal differentiation, treatment with dibutyryl-cAMP (dbcAMP) leads to a significant and swift upregulation of the IEGs nur77 (also known as NGFI-B or NR4A1) and c-fos. nih.gov

Research using reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR) has shown that the expression of both nur77 and c-fos mRNA peaks approximately one hour after dbcAMP treatment in PC12 cells. nih.gov Despite this parallel induction, their roles in subsequent cellular processes differ. Studies involving the knockdown of these genes have revealed that nur77 is essential for the dbcAMP-induced neurite outgrowth characteristic of neuronal differentiation in these cells. nih.gov Conversely, the knockdown of c-fos does not inhibit this process, indicating a differential requirement for these two IEGs in this specific cAMP-mediated response. nih.gov

Table 1: Effect of Dibutyryl-cAMP on Immediate Early Gene Expression in PC12 Cells

| Gene Target | Effect on mRNA Expression | Peak Expression Time | Role in Neurite Outgrowth | Citation |

| nur77 | Upregulation | ~1 hour | Essential | nih.gov |

| c-fos | Upregulation | ~1 hour | Not Essential | nih.gov |

Dibutyryl-cAMP plays a significant role in regulating the cholinergic phenotype of neurons by modulating the expression of genes essential for acetylcholine (B1216132) (ACh) synthesis and transport. The enzyme choline (B1196258) acetyltransferase (ChAT) synthesizes ACh, while the vesicular acetylcholine transporter (VAChT) loads it into synaptic vesicles for release. These two proteins are encoded by closely linked genes, suggesting a coordinated transcriptional regulation. nih.gov

In the murine septal cell line SN56, treatment with dibutyryl-cAMP induces the mRNA levels of both ChAT and VAChT. nih.gov Notably, the compound exhibits a quantitatively different effect on the two transcripts, with a more pronounced four-fold induction of VAChT mRNA compared to a two-fold induction of ChAT mRNA. nih.gov This suggests that while their expression is coordinated, it is also subject to differential regulation by the cAMP pathway. nih.gov In contrast, studies on the NSC-19 cholinergic cell line showed that while dbcAMP upregulated ChAT and VAChT mRNA, it simultaneously downregulated the expression of the high-affinity choline transporter (CHT), which is responsible for the reuptake of choline. nih.gov This highlights the compound's ability to exert distinct regulatory effects on different components of the cholinergic system.

Table 2: Dibutyryl-cAMP's Impact on Cholinergic Gene mRNA Levels

| Cell Line | Gene Target | Effect of Dibutyryl-cAMP | Fold Induction | Citation |

| SN56 | Choline Acetyltransferase (ChAT) | Upregulation | ~2-fold | nih.gov |

| SN56 | Vesicular Acetylcholine Transporter (VAChT) | Upregulation | ~4-fold | nih.gov |

| NSC-19 | High-affinity Choline Transporter (CHT) | Downregulation | ~45% reduction | nih.gov |

Epigenetic Modifications and Chromatin Remodeling

The transcriptional effects of dibutyryl-cAMP are not solely mediated by transcription factors but also involve epigenetic mechanisms that alter chromatin structure, making gene promoters more or less accessible to the transcriptional machinery.

One of the key epigenetic modifications influenced by dibutyryl-cAMP is histone acetylation, a process generally associated with a more open chromatin state and transcriptional activation. In PC12 cells, treatment with dbcAMP stimulates a gradual increase in the acetylation of histone H3, which peaks one hour after treatment, coinciding with the peak expression of immediate early genes. nih.gov

Further investigation using chromatin immunoprecipitation (ChIP) assays has provided a direct link between this epigenetic mark and gene activation. These studies revealed that the promoter region of the nur77 gene becomes associated with histone H3 that is acetylated at lysine (B10760008) 14 (H3K14ac) following dbcAMP treatment. nih.gov This specific histone modification is directly implicated in the upregulation of nur77 expression, which is crucial for neuronal differentiation. nih.gov Interestingly, the same study found that the amount of the c-fos gene associated with acetylated histone H3 did not change, offering a potential explanation for the differential roles of nur77 and c-fos in dbcAMP-induced neurite outgrowth. nih.gov

Transcriptional Regulation in Inflammatory Responses

The cAMP signaling pathway is a critical modulator of inflammatory processes. Dibutyryl-cAMP, by elevating effective cAMP levels, can exert anti-inflammatory effects through the transcriptional control of key inflammatory mediators.

The regulation of inducible nitric oxide synthase (iNOS) by dibutyryl-cAMP is complex and highly dependent on the cell type and stimulus. However, clear evidence for its suppressive role has been demonstrated. In rat hepatocytes, treatment with dibutyryl-cAMP effectively suppressed both the mRNA and protein expression of iNOS. cellsignal.com This inhibitory effect was further traced to a decrease in iNOS promoter activity and a reduction in the DNA binding of the pro-inflammatory transcription factor NF-κB. cellsignal.com

In contrast, the effect can be different in other cell types. For example, in LPS-stimulated murine BV2 microglial cells, dbcAMP did not significantly affect iNOS expression. nih.gov In other contexts, such as in RAW264.7 macrophage cells stimulated with LPS or IFN-γ, dbcAMP was found to elevate iNOS expression, while in cardiac myocytes, it enhanced iNOS mRNA stability when co-administered with the cytokine IL-1β. nih.govphysiology.org This context-dependent regulation underscores the complexity of cAMP signaling in the inflammatory response, though its ability to suppress iNOS in specific cellular environments like hepatocytes is a key aspect of its regulatory function. cellsignal.com

Attenuation of NF-κB DNA Binding Activity

Detailed investigations have elucidated the inhibitory action of Dibutyryl-cAMP sodium salt hydrate (B1144303) on NF-κB's ability to bind to its consensus DNA sequence. This attenuation is a key molecular event that underpins the anti-inflammatory properties of this compound.

Studies in primary rat hepatocytes have shown that treatment with Dibutyryl-cAMP can reduce the DNA binding of NF-κB. This effect is part of a broader inhibitory impact on the NF-κB signaling pathway within these cells.

In human aortic endothelial cells (HAECs), the anti-inflammatory effects of adiponectin, a hormone that raises intracellular cAMP, can be mimicked by the application of Dibutyryl-cAMP. This suggests a common cAMP-dependent mechanism for the inhibition of NF-κB activation and its subsequent binding to DNA in the vascular endothelium, a critical site for the development of inflammatory conditions such as atherosclerosis.

Furthermore, research on rat Schwann cells has provided insights into the broader effects of cAMP elevation on NF-κB signaling. While not a direct measure of DNA binding, studies using forskolin (B1673556), another agent that increases cAMP levels, have shown a downregulation of NF-κB protein expression in response to inflammatory stimuli like lipopolysaccharide (LPS). misericordia.eduplos.orgnih.gov This reduction in the total amount of available NF-κB protein would consequently lead to a decrease in its DNA binding capacity.

The following table summarizes key research findings on the impact of Dibutyryl-cAMP sodium salt hydrate on NF-κB DNA binding activity across different experimental models.

| Cell Type | Activating Stimulus | Compound | Observed Effect on NF-κB DNA Binding | Research Focus |

| Primary Rat Hepatocytes | Interleukin-1β (IL-1β) + Interferon-γ (IFNγ) | Dibutyryl-cAMP | Inhibition of NF-κB translocation to the nucleus and subsequent DNA binding. | Investigating the molecular mechanisms of cAMP-mediated anti-inflammatory effects in liver cells. |

| Human Aortic Endothelial Cells (HAECs) | Tumor Necrosis Factor-α (TNF-α) | Dibutyryl-cAMP | Mimics the inhibitory effect of adiponectin on TNF-α-induced NF-κB activation. | Understanding the role of cAMP in vascular inflammation and the protective effects of adiponectin. |

| Rat Schwann Cells | Lipopolysaccharide (LPS) | Forskolin (cAMP activator) | Downregulation of NF-κB protein expression, implying reduced DNA binding capacity. misericordia.eduplos.orgnih.gov | Elucidating the interplay between cAMP and NF-κB signaling pathways in peripheral nerve cells during inflammation. misericordia.eduplos.orgnih.gov |

These findings collectively underscore the role of Dibutyryl-cAMP sodium salt hydrate as a potent modulator of the NF-κB signaling pathway. By attenuating the DNA binding activity of this key transcription factor, the compound effectively dampens the expression of a multitude of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. This mechanism of action is a subject of ongoing research and holds potential for the development of novel therapeutic strategies for a range of inflammatory disorders.

Roles of Dibutyryl Campsodiumsalthydrate in Cellular Differentiation and Developmental Biology

Neuronal Cell Differentiation and Maturation

Dibutyryl-cAMP sodium salt hydrate (B1144303) is a crucial tool in neurobiology research, facilitating the differentiation and maturation of neuronal cells from various sources.

Promotion of Neural Stem/Progenitor Cell (NSPC) Differentiation and Survival

Dibutyryl-cAMP sodium salt hydrate, often in combination with other factors, is instrumental in promoting the differentiation of neural stem/progenitor cells (NSPCs). rndsystems.combio-techne.com Research has demonstrated its ability to significantly increase the survival rate of transplanted NSPCs in vivo. rndsystems.com One study highlighted that pre-treatment of NSPCs with dibutyryl-cAMP led to a remarkable 80% survival rate of the transplanted cells. nih.gov Furthermore, this pre-treatment substantially enhanced the differentiation of these cells into neurons. nih.gov In vitro studies have shown that sustained exposure to dibutyryl-cAMP can induce a very high percentage of NSPCs to differentiate into neurons. nih.gov For instance, one experiment reported that increasing concentrations of the compound led to a corresponding increase in neuronal differentiation, reaching up to 94.5% with 4 mM dibutyryl-cAMP. nih.gov

Table 1: Effect of Dibutyryl-cAMP on NSPC Differentiation and Survival

| Cell Type | Treatment | Key Findings | Reference |

|---|---|---|---|

| Neural Stem/Progenitor Cells (NSPCs) | Dibutyryl-cAMP pre-treatment | ~80% survival of transplanted cells. | nih.gov |

| Neural Stem/Progenitor Cells (NSPCs) | Dibutyryl-cAMP pre-treatment | 37% differentiation into neurons in vivo. | nih.gov |

| Neural Stem/Progenitor Cells (NSPCs) | 4 mM Dibutyryl-cAMP in vitro | 94.5% differentiation into neurons. | nih.gov |

| Neural Stem/Progenitor Cells (NSPCs) | Combined with other reagents | Promotes differentiation and increases survival rates. | rndsystems.combio-techne.com |

Induction of Neurite Outgrowth in Various Neuronal Cell Models (e.g., PC12 cells)

A hallmark of neuronal differentiation is the extension of neurites, and dibutyryl-cAMP sodium salt hydrate is a well-established inducer of this process. stemcell.comrndsystems.comfishersci.com In the widely used PC12 cell line, derived from a rat pheochromocytoma, treatment with dibutyryl-cAMP stimulates neurite outgrowth. stemcell.comnih.govnih.gov While nerve growth factor (NGF) is a primary inducer of neurite extension in these cells, dibutyryl-cAMP can act synergistically with NGF to potentiate this effect. nih.gov Interestingly, the initiation of neurite outgrowth by dibutyryl-cAMP appears to be independent of RNA synthesis, unlike NGF-induced outgrowth. semanticscholar.org Further research has elucidated that the expression of the orphan nuclear receptor Nur77, which is upregulated by dibutyryl-cAMP through histone H3 acetylation, is essential for this process in PC12 cells. nih.gov

Stimulation of Intrinsic Axon Growth in Peripheral and Central Nervous Systems

The capacity of dibutyryl-cAMP sodium salt hydrate to promote axonal growth extends to both the peripheral and central nervous systems. stemcell.comfishersci.com It has been shown to induce intrinsic axon growth, a critical factor for nerve regeneration. stemcell.comfishersci.com This effect is mediated through the activation of protein kinase A (PKA). nih.gov The elevation of intracellular cAMP levels by agents like dibutyryl-cAMP can help overcome the inhibitory signals present in the central nervous system, thereby promoting axon regeneration. nih.gov

Modulation of Dopaminergic Neuron Phenotype from Pluripotent Stem Cells

In the generation of midbrain dopaminergic neurons from human pluripotent stem cells (hPSCs), a process with significant therapeutic potential for Parkinson's disease, dibutyryl-cAMP is a common additive in maturation media. frontiersin.orgnih.govnih.govresearchgate.net Its inclusion is intended to promote neuron survival and differentiation. frontiersin.orgnih.gov Studies have revealed that the omission of dibutyryl-cAMP during the late stages of maturation significantly impacts the expression of multiple markers associated with the dopaminergic neuron phenotype. frontiersin.orgnih.gov For instance, its removal can lead to a decrease in the expression of key markers such as Engrailed homeobox 1 (EN1) and Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. frontiersin.orgnih.gov This highlights the compound's role in maintaining a mature dopaminergic phenotype in vitro. frontiersin.org

Table 2: Impact of Dibutyryl-cAMP Removal on Dopaminergic Neuron Gene Expression

| Gene Marker | Effect of Removal | Phenotypic Association | Reference |

|---|---|---|---|

| EN1 | Decreased expression | Dopaminergic neuron development | frontiersin.org |

| TH | Decreased expression | Dopamine synthesis | frontiersin.orgnih.gov |

| PITX3 | Decreased expression | Dopaminergic neuron maturation | frontiersin.org |

| TUBB3 | Small decrease | General neuronal marker | frontiersin.org |

| NR4A2 | No change | Dopaminergic neuron development | frontiersin.org |

| SLC6A3 (DAT) | No change | Dopamine transporter | frontiersin.org |

| SLC18A2 (VMAT2) | No change | Vesicular monoamine transporter | frontiersin.org |

Glial Cell Differentiation and Astrocytic Phenotype Induction

Dibutyryl-cAMP sodium salt hydrate also influences the differentiation of glial cells, particularly astrocytes. It is known to induce morphological differentiation of astrocytes. stemcell.comfishersci.comstemcell.com Treatment of cultured astrocytes with dibutyryl-cAMP leads to a distinct change in their morphology, causing them to adopt a more stellate, or star-like, shape, which is considered a characteristic of a more differentiated state. nih.gov This morphological change is accompanied by an increase in the expression of glial fibrillary acidic protein (GFAP), a key intermediate filament protein in astrocytes. nih.gov In studies on human glioma cells, dibutyryl-cAMP treatment was found to induce some features of mature glia, including a more stellate morphology and the appearance of microfilament bundles. nih.gov

Adipogenic Differentiation of Preadipocytes

The role of dibutyryl-cAMP sodium salt hydrate in adipogenesis, the process of preadipocyte differentiation into mature fat cells, appears to be more complex and potentially species-specific. In some rodent preadipocyte cell lines, such as 3T3-F442A, a combination of dibutyryl-cAMP and theophylline (B1681296) (a phosphodiesterase inhibitor) has been shown to prevent the accumulation of lipids, a key feature of adipocyte differentiation. nih.gov Conversely, in other models like 3T3-L1 fibroblasts, the addition of dibutyryl-cAMP was found to restore differentiation. nih.gov A study on sheep inguinal preadipocytes revealed that high concentrations of dibutyryl-cAMP promoted their growth but had no significant effect on their differentiation into adipocytes. nih.gov This suggests that the effect of the cAMP pathway on preadipocyte differentiation can vary between different animal models. nih.gov The differentiation of human preadipocytes is a complex process influenced by various stimuli and culture conditions. nih.gov

Regulation of Oocyte Meiotic Cell Cycle Progression

The progression of the oocyte meiotic cell cycle is a finely tuned process governed by a complex interplay of signaling molecules. Cyclic adenosine (B11128) monophosphate (cAMP) has been identified as a pivotal second messenger in this regulatory network. mdpi.com Within the ovarian follicle, high levels of cAMP in the oocyte are crucial for maintaining meiotic arrest at the diplotene stage of prophase I, often referred to as the germinal vesicle (GV) stage. bioscientifica.combiologists.com This arrest is essential for the oocyte to undergo growth and acquire developmental competence. The resumption of meiosis is triggered by a decrease in intra-oocyte cAMP levels. biologists.com Dibutyryl-cAMP (db-cAMP), a cell-permeable analog of cAMP, is frequently used in in vitro studies to manipulate intracellular cAMP levels and investigate the mechanisms controlling oocyte maturation. juniperpublishers.combanglajol.inforndsystems.combio-techne.com

Alterations in Signaling Molecules Leading to Metaphase-I Arrest in Oocytes

Dibutyryl-cAMP plays a significant role in inducing a temporary arrest at Metaphase-I (M-I) by modulating key signaling molecules involved in cell cycle progression. In vitro studies on rat oocytes have demonstrated that treatment with db-cAMP can cause meiotic arrest at the M-I stage. juniperpublishers.com This arrest is associated with specific alterations in the phosphorylation status and activity of crucial cell cycle regulators.

One of the primary targets of elevated cAMP levels is the maturation-promoting factor (MPF), a complex of cyclin-dependent kinase 1 (Cdk1) and Cyclin B1. juniperpublishers.comkoreascience.kr The activity of MPF is essential for the transition through meiosis. An increase in cAMP activates cAMP-dependent protein kinase A (PKA). mdpi.comjuniperpublishers.com Activated PKA, in turn, can lead to the inhibitory phosphorylation of Cdk1 at Threonine-14 and Tyrosine-15 residues, which keeps MPF in an inactive state and prevents entry into the subsequent meiotic stages. juniperpublishers.comnih.gov

Research has shown that treating rat oocytes with 1 mM db-cAMP significantly reduces the levels of phosphorylated Cdk1 (Thr-14/Tyr-15), leading to meiotic arrest in the M-I stage for up to 12 hours. juniperpublishers.com This intervention effectively pauses the meiotic process, which can be beneficial for synchronizing oocyte populations and potentially improving oocyte quality in assisted reproductive technologies. juniperpublishers.com Furthermore, db-cAMP treatment has been observed to increase the intra-oocyte levels of both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), which contributes to the maintenance of meiotic arrest. juniperpublishers.com

Table 1: Effect of Dibutyryl-cAMP on Meiotic Resumption in Rat Oocytes

| Treatment Group | Meiotic Resumption (%) (M-II Stage) |

| Control | 76.32 ± 5.80 |

| 1 mM db-cAMP | 5.31 ± 0.82 |

| 0.5 mM db-cAMP | Meiotic restart observed |

| 0.25 mM db-cAMP | Meiotic restart observed |

| 0.125 mM db-cAMP | Meiotic restart observed |

| Data derived from a study on cultured rat oocytes, showing that 1 mM db-cAMP significantly inhibits meiotic resumption compared to the control group. Lower concentrations resulted in meiotic restart. juniperpublishers.com |

Control of Meiotic Resumption in Cultured Oocytes

The ability to control the resumption of meiosis in cultured oocytes is of significant interest for improving in vitro maturation (IVM) protocols. Spontaneous meiotic resumption, which occurs when oocytes are removed from the inhibitory environment of the follicle, can lead to asynchrony between nuclear and cytoplasmic maturation, potentially compromising developmental competence. publish.csiro.au Dibutyryl-cAMP is a valuable tool for temporarily arresting meiosis, allowing for better synchronization and potentially enhancing oocyte quality. koreascience.krnih.gov

The inhibitory effect of db-cAMP on meiotic resumption is reversible. In cultured rat oocytes, a decrease in the concentration of db-cAMP from 1 mM leads to a restart of meiosis. juniperpublishers.com Similarly, in mouse oocytes arrested at the GV stage by db-cAMP, transferring them to a db-cAMP-free medium allows for the resumption of meiosis. nih.gov

In porcine oocytes, treatment with db-cAMP during the initial hours of IVM can effectively synchronize meiotic progression. nih.govkoreascience.kr Studies have shown that db-cAMP can maintain porcine oocytes at the GV stage, and subsequent culture in a db-cAMP-free medium allows them to resume and complete meiosis to the Metaphase-II (M-II) stage. nih.govkoreascience.kr This synchronization has been linked to improved blastocyst formation rates following in vitro fertilization. nih.govnih.gov For instance, treating prepubertal pig oocytes with 1 mM db-cAMP for the first 22 hours of IVM increased their ability to form blastocysts. nih.gov

In bovine oocytes, pre-incubation with cAMP modulators, including db-cAMP in combination with phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), has been shown to improve developmental competence. nih.gov This pre-IVM treatment helps to maintain high intracellular cAMP levels, preventing premature meiotic resumption and leading to higher blastocyst yields. nih.govnih.gov A combination of db-cAMP and sildenafil, a cGMP-specific phosphodiesterase inhibitor, has also been shown to be effective in sustaining meiotic arrest in bovine oocytes. publish.csiro.au

Table 2: Effect of Pre-IVM Treatment with cAMP Modulators on Bovine Oocyte Development

| Treatment | Blastocyst Yield (%) |

| Control (Standard IVM) | Lower |

| Pre-IVM with dbcAMP + IBMX | Higher |

| Pre-IVM with Forskolin (B1673556) + IBMX | Higher |

| This table summarizes findings that pre-IVM culture with cAMP modulators like dbcAMP or forskolin in combination with IBMX increases blastocyst yield in bovine oocytes compared to standard IVM protocols. nih.gov |

The use of db-cAMP and other cAMP-elevating agents in oocyte culture mimics the natural follicular environment, where high cAMP levels prevent premature maturation. bioscientifica.comnih.gov By providing a period of meiotic arrest in vitro, these compounds allow for the completion of cytoplasmic maturation, which is crucial for successful fertilization and subsequent embryonic development. koreascience.kr

Applications in Advanced Academic Research Models and Methodologies

In Vitro Cell Culture Systems

Neural Stem/Progenitor Cell Culture Models

Dibutyryl-cAMP sodium salt hydrate (B1144303) is instrumental in the directed differentiation of neural stem/progenitor cells (NSPCs). rndsystems.comtocris.com When used in combination with other reagents, it promotes the differentiation of these multipotent cells into mature neurons. rndsystems.comtocris.com This has significant implications for studying neurogenesis, modeling neurodegenerative diseases, and developing potential therapeutic strategies. Research has shown that elevating intracellular cAMP levels with agents like Dibutyryl-cAMP can enhance the survival and differentiation of transplanted NSPCs in injury models. nih.gov Furthermore, it has been observed to suppress experimental autoimmune encephalomyelitis development by mobilizing neural stem cells. fishersci.comstemcell.com

PC12 Cell Lines for Neurite Outgrowth Studies

The PC12 cell line, derived from a rat pheochromocytoma, is a cornerstone model for studying neurite outgrowth and neuronal differentiation. Dibutyryl-cAMP, often in conjunction with Nerve Growth Factor (NGF), plays a pivotal role in these studies. nih.govpsu.edu While Dibutyryl-cAMP alone can induce some neurite extension, its synergistic effect with NGF is particularly noteworthy, leading to a significant potentiation of neurite initiation and the formation of a stable neuronal network. nih.govpsu.edusemanticscholar.org

Mechanistically, Dibutyryl-cAMP has been shown to up-regulate the expression of nur77, a gene essential for this form of neuronal differentiation, through the acetylation of histone H3. nih.gov Interestingly, while both nur77 and c-fos gene expression are stimulated, only the knockdown of nur77 inhibits Dibutyryl-cAMP-induced neurite outgrowth. nih.gov The compound's effects are concentration-dependent, with lower concentrations acting synergistically with growth factors like EGF, while higher concentrations can independently stimulate neurite formation. researchgate.net

| Treatment | Observation | Reference |

| Dibutyryl-cAMP alone | Can induce neurite outgrowth, particularly at higher concentrations (≥300 µM). | researchgate.net |

| Dibutyryl-cAMP + NGF | Synergistically potentiates the initiation and maintenance of neurite outgrowth. | nih.govpsu.edu |

| Dibutyryl-cAMP + EGF | Low levels of Dibutyryl-cAMP (5-100 µM) synergistically stimulate neurite outgrowth with EGF. | researchgate.net |

| Knockdown of nur77 | Inhibits Dibutyryl-cAMP-induced neurite outgrowth. | nih.gov |

Glial Cell and Astrocyte Models

In glial cell and astrocyte models, Dibutyryl-cAMP is utilized to investigate their differentiation and role in neuroprotection. It has been shown to induce the morphological differentiation of astrocytes. stemcell.comstemcell.com Furthermore, research indicates that Dibutyryl-cAMP can induce astrogliosis, the activation of astrocytes, which in turn contributes to neuronal survival in brain injury models by increasing the secretion of Brain-Derived Neurotrophic Factor (BDNF). nih.gov This highlights the compound's utility in studying the complex interactions between glial cells and neurons in both healthy and diseased states. The compound also plays a role in regulating the immune response of astrocytes. nih.gov

Oocyte Culture Systems for Meiotic Studies

Dibutyryl-cAMP is a key agent in oocyte culture systems for studying the regulation of meiosis. By increasing intracellular cAMP levels, it can effectively arrest oocytes at the germinal vesicle (GV) stage, preventing spontaneous meiotic resumption. nih.govkoreascience.kr This synchronization of meiotic progression is crucial for in vitro maturation (IVM) protocols. nih.gov Studies have shown that treatment with Dibutyryl-cAMP can improve the meiotic competence and subsequent developmental potential of oocytes, particularly those derived from pre-pubertal animals which may have a reduced ability to accumulate cAMP. nih.gov The synergistic effect of Dibutyryl-cAMP with other modulators, such as sildenafil, has also been investigated to enhance the efficiency of meiotic arrest. publish.csiro.au

| Oocyte Source | Treatment | Finding | Reference |

| Porcine (Small Antral Follicles) | Pre-IVM with Dibutyryl-cAMP | Increased nuclear maturation rate. | nih.govkoreascience.kr |

| Porcine (Pre-pubertal) | Dibutyryl-cAMP during IVM | Increased subsequent blastocyst formation rates. | nih.gov |

| Bovine | Dibutyryl-cAMP + Sildenafil | Synergistically sustained meiosis arrest. | publish.csiro.au |

Pulmonary Fibroblast and Hepatocyte Experimental Systems

In the context of pulmonary fibrosis, Dibutyryl-cAMP has demonstrated significant anti-fibrotic effects. In models of silicosis, it has been shown to reduce the size and number of fibrotic nodules and inhibit the differentiation of fibroblasts into myofibroblasts, a key event in the progression of fibrosis. nih.govnih.gov The mechanism involves the PKA/CREB/CBP signaling pathway, leading to a reduction in the activation of pro-fibrotic signaling molecules. nih.gov In hepatocyte culture systems, Dibutyryl-cAMP has been found to inhibit the expression of inducible nitric oxide synthase and suppress apoptosis induced by tumor necrosis factor-alpha (TNFα). selleckchem.com

Vascular Smooth Muscle Cell Models

Dibutyryl-cAMP is a valuable tool for investigating the mechanisms of vasodilation and the inhibition of vascular smooth muscle cell (VSMC) proliferation. It has been shown to inhibit contractions induced by agents like norepinephrine, primarily by decreasing intracellular calcium levels and reducing the calcium sensitivity of the contractile elements. nih.gov Furthermore, Dibutyryl-cAMP inhibits VSMC proliferation by inducing changes in the actin cytoskeleton and subsequently inhibiting the YAP/TAZ–TEAD-dependent expression of pro-mitogenic genes. nih.gov This makes it a critical compound for modeling the cellular processes that regulate vascular tone and remodeling.

Human Pluripotent Stem Cell Differentiation Paradigms

Dibutyryl-cAMP sodium salt hydrate is a frequently used supplement in culture media for directing the differentiation of human pluripotent stem cells (hPSCs) into specific lineages. nih.gov In the generation of midbrain dopaminergic neurons (mDAs) from hPSCs, a process holding promise for Parkinson's disease research, Dibutyryl-cAMP is added during the maturation stage to promote neuronal differentiation and survival. nih.govnih.gov

Research has shown that the removal of Dibutyryl-cAMP from the culture medium significantly impacts the phenotype of the resulting neurons. nih.gov For instance, its omission distinctly alters the expression of key mDA phenotype markers. nih.gov Specifically, removing the compound leads to reduced expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.govnih.gov This highlights its role in refining the identity and function of stem cell-derived neurons. nih.gov

Beyond neuronal lineages, Dibutyryl-cAMP is instrumental in protocols for generating other specialized cells. Studies have successfully used it to induce the differentiation of human induced pluripotent stem cells (hiPSCs) into human Leydig-like cells. aminer.org These generated cells not only expressed the necessary steroidogenic genes but also synthesized testosterone (B1683101) in response to Dibutyryl-cAMP, mimicking the function of endogenous Leydig cells. aminer.org Furthermore, it is a component in methods for producing CA3 neurons, a cell type found in the hippocampus, from hPSCs. nih.gov

Table 1: Impact of Dibutyryl-cAMP (dbcAMP) Omission on Gene Expression in hPSC-Derived Dopaminergic Neuron Maturation Data sourced from studies on late-stage maturation of dopaminergic phenotypes. nih.gov

| Gene Marker | Function | Effect of dbcAMP Omission |

|---|---|---|

| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis | Reduced Expression |

| FOXA2 | Transcription factor for mDA development | Significantly Impacted |

| EN1 / EN2 | Homeobox genes for mDA specification | Significantly Impacted |

| SOX6 | Transcription factor in mDA maturation | Significantly Impacted |

| NEUROD1 | Regulator of neuron formation | Increased Expression |

| WNT5A | Signaling molecule in development | Reduced Expression |

In Vivo Animal Models for Investigating Dibutyryl-cAMP Sodium Salt Hydrate Actions

Rodent Models of Neuroinflammation and Demyelination

Dibutyryl-cAMP sodium salt hydrate has been investigated in rodent models of neurodegenerative diseases characterized by inflammation and the loss of myelin. A primary model used in this research is experimental autoimmune encephalomyelitis (EAE), which mimics aspects of multiple sclerosis. stemcell.com In mouse models of EAE, treatment with Dibutyryl-cAMP has been shown to suppress the progression of the disease. stemcell.comdrugbank.comnih.gov A key finding from these studies is that the compound reduces the extent of demyelinated plaques in the spinal cord. stemcell.comnih.govmdpi.com This suggests a protective role against the myelin sheath destruction that is a hallmark of such diseases. drugbank.comnih.gov The compound's anti-inflammatory activity is a contributing factor to these therapeutic effects. researchgate.net

Studies on Neural Stem Cell Mobilization in vivo

In conjunction with its effects on demyelination, Dibutyryl-cAMP has been shown to influence the behavior of endogenous neural stem cells (NSCs) in vivo. stemcell.com Research using the EAE mouse model revealed that Dibutyryl-cAMP potentiates the recruitment of NSCs. stemcell.comnih.govmdpi.com Specifically, it promotes the mobilization of stem cells located in the subventricular zone, encouraging their movement toward the sites of demyelinated plaques in the brain parenchyma. stemcell.comdrugbank.comnih.govnih.gov

Furthermore, in studies involving spinal cord injury in rats, Dibutyryl-cAMP has been used to enhance the survival and neuronal differentiation of transplanted neural stem/progenitor cells (NSPCs). news-medical.net When NSPCs were pre-treated with the compound before transplantation, their survival rate in the host tissue was remarkably high. news-medical.netnih.gov This pre-treatment also resulted in a significantly greater number of the transplanted cells differentiating into neurons within the injured spinal cord. news-medical.netnih.gov

Models for Studying Gene Expression and Cellular Differentiation in an Organismal Context

Dibutyryl-cAMP is a valuable agent for studying how signaling pathways drive gene expression and cellular differentiation within a living organism. In vivo studies have demonstrated that its application can guide the fate of stem cells. For example, in spinal cord injured rats, local, sustained release of Dibutyryl-cAMP influenced transplanted NSPCs to preferentially differentiate into neurons rather than other cell types like astrocytes or oligodendrocytes. news-medical.netnih.gov This in vivo effect is remarkable, with pre-treated NSPCs showing a 37% differentiation rate into neurons, compared to just 15% for untreated cells. news-medical.netnih.gov

The compound's influence on gene expression is also studied in models of peripheral nerve cell differentiation. In rat primary Schwann cells, treatment with Dibutyryl-cAMP induces differentiation and up-regulates the expression of specific transcription factors and myelin-related proteins.

Table 2: Effect of Dibutyryl-cAMP (db-cAMP) on Gene and Protein Expression in Rat Primary Schwann Cell Differentiation Data from in vitro analysis of rat Schwann cells treated with db-cAMP.

| Gene/Protein | Role | Expression Change with db-cAMP |

|---|---|---|

| Oct6 | Transcription factor, early differentiation marker | Increased |

| Krox20 | Transcription factor, key for myelination | Increased |

| Mpz (P0) | Myelin Protein Zero, major component of peripheral myelin | Increased |

| Mag | Myelin-Associated Glycoprotein | Increased |

| Coup-tfII | Transcription factor, role in differentiation | Increased |

Methodological Approaches in Dibutyryl-cAMP Sodium Salt Hydrate Research

The primary methodological application of Dibutyryl-cAMP sodium salt hydrate is as a cell culture supplement to induce or guide cellular differentiation. nih.govaminer.org It is a standard component in many differentiation protocols, particularly for neuronal and stem cell lineages, where it is added to the culture medium to activate the cAMP signaling pathway. nih.gov

In vivo research in rodent models typically involves the systemic administration of the compound to study its effects on disease progression, such as in EAE models. stemcell.com Another advanced in vivo approach involves its inclusion in controlled-release systems. For instance, it has been encapsulated within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres. news-medical.net These microspheres are then embedded within implantable guidance channels at the site of an injury, such as a transected spinal cord, to provide local and sustained release of the compound, thereby directing the differentiation of co-transplanted stem cells. news-medical.netnih.gov

Researchers also use Dibutyryl-cAMP to probe the specifics of intracellular signaling. By observing its downstream effects, such as the phosphorylation of the cAMP-response element binding protein (CREB) or the expression of target genes, investigators can dissect the functional outcomes of activating the protein kinase A pathway in various cell types.

Assessment of cAMP-Dependent Protein Kinase Activity

Dibutyryl-cAMP is frequently employed to specifically activate and assess the function of cAMP-dependent protein kinase (PKA). stemcell.comabcam.com By readily crossing the cell membrane, it bypasses the need for hormonal stimulation of adenylate cyclase, directly activating PKA and initiating its signaling cascade. cellsignal.comadooq.com This characteristic is invaluable for studies aiming to isolate and understand the roles of PKA in various cellular processes.

Researchers utilize Dibutyryl-cAMP to probe the PKA pathway's involvement in gene expression, cell proliferation, and differentiation. For instance, studies have shown that treatment with Dibutyryl-cAMP leads to the activation of PKA, which in turn can phosphorylate downstream targets like the cAMP-response element-binding protein (CREB). cellsignal.com In rat pulmonary fibroblasts, Dibutyryl-cAMP treatment was observed to increase levels of phosphorylated CREB through PKA signaling. cellsignal.com

However, the outcome of PKA activation by Dibutyryl-cAMP can be cell-type specific. A study using NIH 3T3 cells demonstrated that while Dibutyryl-cAMP effectively activated PKA and inhibited cell proliferation, it did not lead to the phosphorylation of CREB at the Ser-133 site or the transcriptional activation of the c-fos gene. nih.gov This suggests that in some cellular contexts, certain downstream effects of PKA activation may be regulated by additional mechanisms, such as the subcellular localization of the PKA catalytic subunits. nih.gov The compound is also used in conjunction with PKA inhibitors, such as KT5720, to confirm that the observed effects are indeed mediated by the PKA pathway. nih.gov

Quantitative Analysis of Gene and Protein Expression Levels

A significant application of Dibutyryl-cAMP in research is the modulation and subsequent quantitative analysis of gene and protein expression. By activating the cAMP/PKA pathway, it influences the transcription and translation of numerous genes, allowing researchers to elucidate their regulatory mechanisms.

In studies of neuronal differentiation, Dibutyryl-cAMP has been shown to induce significant changes in gene and protein expression profiles. For example, in a mouse neuroblastoma cell line, treatment with Dibutyryl-cAMP resulted in the induction of stanniocalcin (STC) mRNA expression, a gene correlated with neuronal differentiation. oup.com Similarly, in cultured astrocytes, Dibutyryl-cAMP treatment led to an increase in the expression of specific glutamate (B1630785) transporters. nih.gov It was found to up-regulate the chloride-dependent L-[3H]glutamate transport activity by increasing the expression of both subunits of the system xc(-) transporter, xCT and 4F2hc/CD98. nih.gov

The tables below summarize key findings from studies that used Dibutyryl-cAMP to investigate changes in gene and protein expression in different cell types.

Table 1: Effect of Dibutyryl-cAMP on Gene Expression

| Cell Type | Gene(s) Affected | Regulation | Method of Analysis | Research Finding |

|---|---|---|---|---|

| Rat Primary Schwann Cells | Oct6, Krox20, Mpz, Mag, Coup-tfII | Upregulation | RT-qPCR | Treatment with 1 mM Dibutyryl-cAMP for 48 hours significantly increased the mRNA levels of key myelination-related transcription factors and proteins. researchgate.net |

| Mouse Neuroblastoma Cells | Stanniocalcin (STC) | Upregulation | Not specified | Dibutyryl-cAMP treatment induced STC mRNA expression, which was further enhanced by co-treatment with the neuritogenic agent euxanthone. oup.com |

| Rat Hepatocytes | iNOS | Downregulation | Not specified | Treatment suppressed inducible nitric oxide synthase (iNOS) mRNA expression. cellsignal.comcellsignal.com |

Table 2: Effect of Dibutyryl-cAMP on Protein Expression

| Cell Type | Protein(s) Affected | Regulation | Method of Analysis | Research Finding |

|---|---|---|---|---|

| Rat Primary Schwann Cells | Oct6, Krox20, MPZ, MAG, COUP-TFII | Upregulation | Western Blot | A time-dependent increase in the expression of differentiation and myelin-associated proteins was observed following treatment. researchgate.net |

| Rat Hepatocytes | iNOS | Downregulation | Not specified | Treatment suppressed inducible nitric oxide synthase (iNOS) protein expression. cellsignal.comcellsignal.com |

| Cultured Astrocytes | 4F2hc/CD98 | Upregulation | Not specified | A sevenfold increase in the levels of the 4F2hc/CD98 protein subunit was observed. nih.gov |

These studies, utilizing methods like real-time quantitative polymerase chain reaction (RT-qPCR) and Western blotting, demonstrate the utility of Dibutyryl-cAMP as a tool to manipulate cellular pathways and quantify the resulting changes in the expression of specific genes and proteins. researchgate.netnih.gov

Immunocytochemistry and Morphological Analysis in Differentiation Studies

Dibutyryl-cAMP is widely recognized as a potent inducer of differentiation in various cell types, particularly those of neural origin. stemcell.comnih.govbio-techne.com Researchers use it to drive cells toward a more mature phenotype and then employ immunocytochemistry and morphological analysis to characterize these changes.

In a hamster brain-tumor cell line, treatment with 1mM Dibutyryl-cAMP induced clear morphological differentiation, characterized by an increased number of long cellular processes. nih.gov Scanning electron microscopy revealed a transition from a rough to a smooth cell surface and the disappearance of cell-membrane excrescences. nih.gov Similarly, in human neuroblastoma SH-SY5Y cells, Dibutyryl-cAMP is a known inducer of morphological differentiation. nih.gov Studies combining this treatment with immunocytochemical analysis have shown an increase in tyrosine hydroxylase (TH)-positive cells, indicating a functional differentiation towards a noradrenergic phenotype. nih.gov

Further research on neural stem/progenitor cells (NSPCs) has demonstrated that sustained exposure to Dibutyryl-cAMP promotes differentiation into neurons. plos.org Immunostaining for βIII-tubulin, a neuron-specific marker, confirmed this shift, while markers for progenitor cells (nestin) and other glial cells (GFAP for astrocytes, RIP for oligodendrocytes) were analyzed to assess the differentiation profile. plos.org

The table below highlights specific examples of how Dibutyryl-cAMP is used in conjunction with immunocytochemistry and morphological analysis.

Table 3: Immunocytochemical and Morphological Findings with Dibutyryl-cAMP

| Cell Type | Key Marker(s) Analyzed | Method | Morphological/Staining Observations |

|---|---|---|---|

| Hamster Brain-Tumor Cells | N/A | Scanning Electron Microscopy | Increased long cellular processes; transition to smooth morphology; disappearance of cell-membrane excrescences. nih.gov |

| Rat Primary Schwann Cells | S100β, Oct6, COUP-TFII, Sox10 | Immunofluorescence Staining | Confirmed Schwann cell identity and showed increased expression of differentiation-associated transcription factors upon treatment. researchgate.net |

| Human Neuroblastoma SH-SY5Y Cells | Tyrosine Hydroxylase (TH) | Immunocytochemical Analysis | Induced morphological changes and an increase in the percentage of TH-expressing cells. nih.gov |

| Neural Stem/Progenitor Cells (NSPCs) | βIII-tubulin, Nestin, GFAP, RIP | Immunostaining | Increased number of βIII-tubulin positive neurons, indicating preferential differentiation into a neuronal lineage. plos.org |

These methodologies are crucial for visually confirming the effects of Dibutyryl-cAMP-induced signaling on cell fate and structure, providing qualitative and quantitative data on the process of cellular differentiation. nih.govnih.govplos.org

Synergistic and Antagonistic Interactions with Other Biological Agents

Co-Administration with Synthetic Glucocorticoids (e.g., Dexamethasone) for Enhanced Cellular Responses

The interplay between glucocorticoid signaling and the cyclic AMP (cAMP) pathway is a well-established phenomenon that governs a multitude of cellular processes. Glucocorticoids, such as Dexamethasone (B1670325), can modulate cellular responsiveness to agents that elevate intracellular cAMP, including the cell-permeable analog db-cAMP. This interaction is often described as 'permissive', where the presence of the glucocorticoid enhances the effect of the cAMP signal. nih.gov For instance, in isolated mouse thymocytes, Dexamethasone was found to markedly enhance the stimulation of cAMP production by the beta-adrenergic agent isoproterenol (B85558) without altering basal cAMP levels itself. nih.gov This potentiation was observed to be instantaneous and suggests a mechanism that may involve modifications in calcium mobilization rather than changes in beta-receptor density. nih.gov

In other contexts, the interaction is synergistic, with both agents required to achieve a maximal biological outcome. Research on the differentiation of pluripotent stem cells into alveolar epithelial type II cells demonstrated that Keratinocyte Growth Factor (KGF) combined with Dexamethasone and cAMP-elevating agents (including 8-bromoadenosine-cAMP) synergistically potentiated differentiation, as measured by increased expression of surfactant proteins. researchgate.net Similarly, a 2024 study on gastric adenocarcinoma cells revealed that the db-cAMP degradation product, sodium butyrate (B1204436), acted synergistically with Dexamethasone to produce antiproliferative effects. nih.gov

However, the nature of the interaction can be antagonistic or complex depending on the cell type and biological process. In studies on rat primary Sertoli cells, Dexamethasone was found to stimulate the expression of stanniocalcin-1 (STC1) mRNA, whereas db-cAMP had an inhibitory effect on its expression. nih.gov

The differentiation of preadipocytes into mature adipocytes is a classic model system where the interplay between glucocorticoids and cAMP signaling is critical. Standard in vitro protocols for inducing adipogenesis in cell lines like 3T3-L1 typically involve a cocktail containing Dexamethasone and a cAMP-elevating agent. nih.govzen-bio.com Glucocorticoids are thought to prime preadipocytes, moving them into a state of commitment to the differentiation pathway. zen-bio.comnih.gov Following this priming, elevated cAMP levels, which can be achieved using db-cAMP, are required to drive the subsequent stages of differentiation. nih.gov

The interaction, however, is not a simple additive effect but a complex, sequential, and synergistic process. Research indicates that for cAMP to stimulate adipocyte differentiation effectively, the concerted action of two of its main downstream effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), is necessary. nih.gov The synergistic action involves PKA's role in down-regulating Rho and Rho-kinase activity, which is balanced by the activation of Epac. nih.gov Interestingly, stimulating the cAMP pathway in preadipocytes without prior glucocorticoid priming can drive the cells toward a state that is off the main adipogenic pathway; subsequent treatment with Dexamethasone can dominantly return these cells to the differentiation path. nih.gov Glucocorticoids like Dexamethasone have been shown to induce the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, which are essential for the differentiation process. nih.gov

| Agent Combination | Cell Type | Observed Interaction | Key Findings | Citations |

|---|---|---|---|---|

| db-cAMP & Dexamethasone | Rat Sertoli Cells | Antagonistic | Dexamethasone stimulated STC1 mRNA expression, while db-cAMP inhibited it. | nih.gov |

| cAMP analogs & Dexamethasone | 3T3-L1 Preadipocytes | Synergistic / Sequential | Glucocorticoids prime cells for differentiation, which is then driven by cAMP signaling through the concerted action of PKA and Epac. | nih.govzen-bio.comnih.gov |

| Dexamethasone & Isoproterenol (cAMP elevating) | Mouse Thymocytes | Synergistic (Potentiation) | Dexamethasone markedly enhanced the isoproterenol-induced increase in intracellular cAMP. | nih.gov |

| Dexamethasone & cAMP elevating agents & KGF | Pluripotent Stem Cells | Synergistic | Combination synergistically supported differentiation into alveolar epithelial type II cells. | researchgate.net |

Combined Effects with Growth Factors (e.g., TGFβ3) and Signaling Pathway Inhibitors (e.g., Notch Inhibitors)

Dibutyryl-cAMP is frequently used in cell culture media to promote cell differentiation and survival, often in combination with growth factors and inhibitors of specific signaling pathways. nih.govnih.gov A 2023 study investigated the impact of db-cAMP, Transforming growth factor β3 (TGFβ3), and the γ-secretase inhibitor DAPT (a Notch signaling inhibitor) on the maturation of pluripotent stem cell-derived midbrain dopaminergic (mDA) neurons. nih.govnih.govresearchgate.net The study found that these additives, while routinely used, are not merely neuroprotective but actively modify the phenotype of the maturing neurons. nih.govnih.gov

The removal of db-cAMP or TGFβ3 from the culture medium during late maturation had significant and distinct effects on the expression of multiple mDA phenotype markers. nih.govresearchgate.net For example, the absence of either db-cAMP or TGFβ3 led to a reduction in the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine (B1211576) synthesis) and WNT5A, while increasing the expression of MSX2 and NEUROD1. nih.govnih.govresearchgate.net The removal of the Notch inhibitor DAPT also significantly impacted the expression of several markers, including MSX2, OTX2, and EN1. nih.govnih.gov These findings underscore that db-cAMP, in concert with growth factors and other signaling modulators, plays a complex role in directing the final phenotype of differentiating cells, and its effects can be synergistic or antagonistic with other components in the culture environment. nih.govnih.gov

| Condition | Cell Type | Key Phenotypic Marker Changes | Citations |

|---|---|---|---|

| Removal of db-cAMP | Stem Cell-Derived Dopaminergic Neurons | Decreased Tyrosine Hydroxylase & WNT5A; Increased MSX2 & NEUROD1. Distinct impact on FOXA2, EN1, EN2, SOX6. | nih.govnih.govresearchgate.net |

| Removal of TGFβ3 | Stem Cell-Derived Dopaminergic Neurons | Decreased Tyrosine Hydroxylase & WNT5A; Increased MSX2 & NEUROD1. Distinct impact on FOXA2, EN1, EN2, SOX6. | nih.govnih.govresearchgate.net |

| Removal of DAPT (Notch Inhibitor) | Stem Cell-Derived Dopaminergic Neurons | Significant impact on MSX2, OTX2, EN1, and KCNJ6 expression. | nih.govnih.gov |

Comparative Analysis with Endogenous cAMP and Other Cyclic Nucleotide Analogs

Dibutyryl-cAMP is a synthetic analog of the natural second messenger cyclic AMP (cAMP) and is widely used in research precisely because its properties differ from the endogenous molecule in advantageous ways for experimental manipulation. zen-bio.comescholarship.org The primary differences lie in cell permeability, resistance to degradation, and mechanism of action. nih.govescholarship.org

Endogenous cAMP is a hydrophilic molecule that cannot freely cross the lipid bilayer of the cell membrane. escholarship.org In contrast, db-cAMP has two butyryl groups attached, which significantly increases its lipophilicity (fat solubility), allowing it to readily pass through cell membranes via passive diffusion. zen-bio.comescholarship.org

Once inside the cell, endogenous cAMP has a very short half-life as it is rapidly broken down by enzymes called phosphodiesterases (PDEs). escholarship.org Dibutyryl-cAMP is more resistant to this enzymatic degradation, leading to a more sustained elevation of intracellular cAMP levels and a prolonged biological effect. nih.govescholarship.org This stability makes it a more robust tool for studies requiring long-term activation of cAMP-dependent pathways. escholarship.org

The mechanism of action also differs. Endogenous cAMP directly activates its targets, primarily PKA and Epac. Dibutyryl-cAMP acts as a pro-drug; once it enters the cell, intracellular esterases cleave off the butyryl groups, converting it into biologically active cAMP. escholarship.org This hydrolysis-dependent activation means its effects mirror those of natural cAMP but with extended temporal control. escholarship.org

Other cAMP analogs, such as 8-Bromo-cAMP, are also used as research tools. nih.gov Like db-cAMP, these analogs typically feature modifications that enhance membrane permeability and resistance to PDEs, offering reliable ways to activate cAMP signaling pathways for experimental purposes. nih.gov

| Property | Dibutyryl-cAMP (db-cAMP) | Endogenous cAMP | Other Analogs (e.g., 8-Bromo-cAMP) | Citations |

|---|---|---|---|---|

| Cell Permeability | High (lipophilic) | Low (hydrophilic) | Generally High | nih.govzen-bio.comescholarship.org |

| Resistance to PDE Degradation | High | Low (rapidly degraded) | Generally High | nih.govescholarship.org |

| Mechanism of Action | Pro-drug; converted to cAMP by intracellular esterases. | Directly activates PKA and Epac. | Direct activation of cAMP targets. | escholarship.org |

| Biological Effect Duration | Prolonged | Transient | Prolonged | escholarship.org |

Influence of Potential Degradation Products (e.g., Sodium Butyrate)

Studies have directly compared the effects of db-cAMP and sodium butyrate. In one study using a poorly differentiated ovarian adenocarcinoma cell line (AMOC-2), both 4 mM db-cAMP and 2 mM sodium butyrate induced morphological changes indicative of differentiation, including cell flattening and the extension of cytoplasmic processes. Both treatments also resulted in growth inhibition and reduced clonogenicity. However, sodium butyrate alone caused significant increases in heat-stable alkaline phosphatase activity and increased the intracellular concentration of several cytoskeletal proteins, suggesting it has distinct effects from db-cAMP.